methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of hydrogenated derivatives.
Scientific Research Applications
Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is primarily based on its ability to interact with specific molecular targets. The bromine atom and the thienopyrrole ring system play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds in the thienopyrrole family:
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Bromine atom is positioned differently, leading to variations in chemical behavior and biological activity.
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Another positional isomer with distinct properties.
Properties
Molecular Formula |
C8H6BrNO2S |
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Molecular Weight |
260.11 g/mol |
IUPAC Name |
methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H6BrNO2S/c1-12-8(11)6-5(9)7-4(10-6)2-3-13-7/h2-3,10H,1H3 |
InChI Key |
KTXFTHROEROVGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CS2)Br |
Origin of Product |
United States |
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